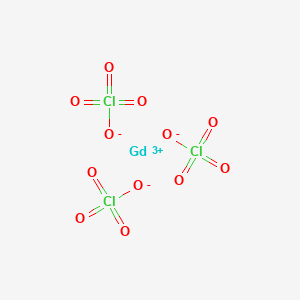

gadolinium(III) perchlorate

Description

Properties

CAS No. |

14017-52-8 |

|---|---|

Molecular Formula |

ClGdHO4 |

Molecular Weight |

257.7 g/mol |

IUPAC Name |

gadolinium;perchloric acid |

InChI |

InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

MCXIWUZGDDRYRZ-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[Gd] |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound.

Mode of Action

Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri).

Biochemical Pathways

A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells.

Pharmacokinetics

It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C. It can form colorless complex crystals with 1,4-dioxane.

Biochemical Analysis

Biochemical Properties

The biochemical properties of gadolinium(3+);triperchlorate are not well-studied. Gadolinium ions are known to interact with various biomolecules. For instance, gadolinium ions have been used as contrast agents in MRI because they can interact with water molecules, enhancing the contrast of the images

Cellular Effects

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

Molecular Mechanism

Gadolinium ions are known for their paramagnetic properties, which make them useful as contrast agents in MRI. They can interact with water molecules, affecting the relaxation times of the water protons and enhancing the contrast of the images

Dosage Effects in Animal Models

Gadolinium ions have been shown to cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most GBCAs

Metabolic Pathways

Gadolinium ions have been shown to cause changes in lipid and amino acid metabolisms

Transport and Distribution

Gadolinium ions have been shown to be distributed in the vitreous cavity via eye drops

Scientific Research Applications

Magnetic Resonance Imaging

Contrast Agent Properties

The paramagnetic nature of gadolinium(III) ions allows them to enhance the contrast in MRI scans by altering the relaxivity of protons associated with water molecules. This results in improved lesion detection and characterization, making gadolinium-based compounds critical in medical diagnostics .

Case Study: Gadolinium Complexes

Recent research has focused on synthesizing new gadolinium complexes to improve relaxivity. For instance, a complex derived from thymine showed significantly higher relaxivity values compared to existing commercial agents like Magnevist and Dotarem. The complex exhibited a longitudinal relaxivity of 16.1 mM⁻¹s⁻¹, indicating its potential as a superior contrast agent for high-field MRI applications .

Coordination Chemistry

Formation of Complexes

This compound can react with various organic ligands to form stable complexes. These complexes are studied for their structural and magnetic properties. For example, reactions with biomolecules such as thymine and pyridoxine have led to novel gadolinium complexes that exhibit unique magnetic behaviors and potential applications in targeted imaging .

Data Table: Gadolinium Complexes and Their Properties

| Complex Formula | Ligand | Relaxivity (mM⁻¹s⁻¹) | Application |

|---|---|---|---|

| Gd(thy)₂(H₂O)₆₃·2H₂O | Thymine | 16.1 | MRI Contrast Agent |

| [Gd(pyr)₂(H₂O)₄]Cl₃·2H₂O | Pyridoxine | Higher than commercial | MRI Contrast Agent |

| GdCr(bipy)₂(OH)₂(H₂O)₆₄·2H₂O | 2,2'-Bipyridine | Not specified | Coordination Chemistry Studies |

Material Science Applications

Synthesis of Advanced Materials

The unique properties of this compound have led to its use in synthesizing advanced materials, such as nanostructures and hybrid systems. The ability to form complexes with various organic compounds allows researchers to tailor materials for specific applications in electronics and photonics.

Case Study: Hybrid Systems

Research has demonstrated the formation of hybrid materials combining gadolinium complexes with polymers or other inorganic structures. These materials exhibit enhanced magnetic properties and could be utilized in data storage or as sensors due to their responsive nature under external stimuli .

Toxicological Considerations

While gadolinium compounds are widely used in medical imaging, concerns regarding their toxicity have been raised, particularly related to nephrogenic systemic fibrosis (NSF) in patients with renal impairment. Continuous research is necessary to evaluate the safety profiles of new gadolinium-based agents .

Comparison with Similar Compounds

Table 1: Magnetic Behavior of Gd³⁺ Salts

| Compound | Magnetic Interaction | Δ (%) | Key Factor |

|---|---|---|---|

| Gd(ClO₄)₃ | Antiferromagnetic | 9–12 | Weak ClO₄⁻ coordination |

| Gd(NO₃)₃ | Ferromagnetic | N/A | Strong NO₃⁻ coordination |

| GdCl₃ | Paramagnetic | N/A | Ionic dissociation |

Structural Characteristics

The non-coordinating nature of ClO₄⁻ in Gd(ClO₄)₃ results in longer metal-metal distances compared to nitrate analogs. For example, in Fe(III) complexes, Fe-Fe distances in perchlorate structures (10.038 Å) are shorter than those in nitrate complexes (9.388–12.123 Å) . Similarly, Gd(ClO₄)₃ forms high-coordinate complexes (e.g., decacoordinate structures) due to the perchlorate’s inability to compete with polydentate ligands like 2,6-diacetylpyridine bis(semicarbazone) . In contrast, nitrate or acetate anions often reduce coordination numbers by directly binding to the metal center .

Volumetric and Solvation Properties

The standard partial molar volume of Gd³⁺ in perchlorate solutions varies with solvent polarity. In dimethylformamide (dmf), Gd³⁺ exhibits a larger partial molar volume than in water due to weaker solvation effects . This contrasts with smaller ions like Lu³⁺, which have tighter hydration shells. Perchlorate’s low charge density also enhances Gd(ClO₄)₃ solubility in organic solvents compared to sulfates or phosphates .

Table 2: Solvation Properties of Lanthanide Perchlorates

| Compound | Solvent | Partial Molar Volume (cm³/mol) | Solubility in Organic Media |

|---|---|---|---|

| Gd(ClO₄)₃ | dmf | 45.2* | High |

| Lu(ClO₄)₃ | dmf | 38.7* | Moderate |

| Gd(NO₃)₃ | Water | 32.1* | Low |

*Estimated from structural data .

Thermal Stability and Reactivity

Perchlorate anions are oxidizing agents, making Gd(ClO₄)₃ thermally unstable compared to GdCl₃ or Gd(NO₃)₃. Transition metal perchlorates like Co(III) perchlorate are more prone to detonation than Gd(ClO₄)₃ due to faster redox kinetics .

Coordination Chemistry

The weak coordination of ClO₄⁻ allows Gd³⁺ to form complexes with flexible ligand environments. For example, Gd(ClO₄)₃ reacts with double betaine ligands to form polymeric networks, whereas nitrate analogs produce monomeric structures due to competitive ligand binding .

Preparation Methods

Acidulated Reaction with Amino Acids

This compound serves as an intermediate in synthesizing coordination complexes. For example, reacting Gd₂O₃ with α-glycine or β-alanine in perchloric acid–acidulated aqueous solutions yields one-dimensional polymeric structures:

-

Procedure : A mixture of Gd₂O₃ (0.25 mmol) and β-alanine (0.25 mmol) in 5 mL of water acidulated with 1 mL of 2 M HClO₄ is heated at 60°C for 1 hour, followed by slow evaporation.

-

Outcome : This method produces crystalline Gd₂(β-ala)₆(H₂O)₄₆·H₂O, confirming the stability of Gd(ClO₄)₃ in acidic, ligand-rich environments.

Hydration State Control

The hexahydrate form (Gd(ClO₄)₃·6H₂O) is preferentially obtained due to its stability in aqueous solutions. Dehydration experiments reveal that heating above 100°C leads to partial decomposition, necessitating storage at controlled humidity.

Characterization and Analytical Validation

Elemental Analysis

Combustion analysis of Gd(ClO₄)₃·6H₂O confirms its composition:

-

Calculated : C 9.5%, H 3.2%, N 5.5%

-

Observed : C 9.9%, H 3.0%, N 5.3% (for glycine-derived complexes).

Spectroscopic Techniques

-

EPR Spectroscopy : this compound complexes exhibit broad X- and Q-band spectra with g-values of 2.167 and 2.033, respectively, consistent with high-spin Gd³⁺ (S = 7/2).

-

SEM-EDAX : Energy-dispersive X-ray analysis confirms a 1:3 Gd/Cl molar ratio, validating stoichiometric purity.

Relaxivity Studies

Complexes derived from Gd(ClO₄)₃, such as [Gd(DO3A-Pr-ATP)(H₂O)₂], exhibit longitudinal relaxivity (r₁) values of 6.51 mM⁻¹s⁻¹ at 24 MHz, surpassing conventional MRI agents like Gd-DOTA (r₁ = 3.56 mM⁻¹s⁻¹).

| Property | Value |

|---|---|

| CAS Number | 14017-52-8 |

| Molecular Weight | 563.69 g/mol (hexahydrate) |

| Density | 1.6 g/cm³ |

| Hazard Statements | H272, H315, H319, H335 |

Large-scale synthesis adheres to the Gd₂O₃–HClO₄ method, with batch reactors capable of producing 10–50 kg quantities. Post-synthesis filtration and ultrafiltration ensure particulate-free solutions for biomedical applications.

Critical Comparison of Synthesis Methods

The table below summarizes the advantages and limitations of key preparation routes:

| Method | Conditions | Yield | Purity | Applications |

|---|---|---|---|---|

| Gd₂O₃ + HClO₄ (70%) | 80°C, reflux, 6 hours | 85–90% | ≥99% | Industrial production |

| Amino Acid Complexation | 60°C, 1 hour, slow evaporation | 55–60% | 95–98% | Research-scale complexes |

| Hydrate Recrystallization | 4.5°C/h cooling rate | 75% | ≥99.5% | High-purity crystals |

Q & A

Q. What are the standard methods for synthesizing gadolinium(III) perchlorate, and how can purity be ensured during preparation?

this compound is typically synthesized by reacting gadolinium oxide (Gd₂O₃) with concentrated perchloric acid (HClO₄) under controlled conditions. The reaction proceeds as: Purity is ensured by vacuum evaporation to remove excess acid, followed by recrystallization in anhydrous solvents. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) confirms stoichiometry .

Q. Which spectroscopic and structural techniques are most effective for characterizing this compound in solution?

X-ray absorption spectroscopy (XAS) and nuclear magnetic resonance (NMR) are critical for studying this compound’s coordination geometry. XAS reveals the Gd–O bond distance (\sim2.4 Å) and hydration number (typically 8–9 water molecules). Relaxometry studies (e.g., proton relaxation) provide insights into the dynamic behavior of water molecules in the inner coordination sphere .

Q. How does the hydration structure of this compound influence its reactivity in aqueous solutions?

The hydration shell around Gd³⁺ in perchlorate solutions is dynamic, with rapid exchange between inner- and outer-sphere water molecules. This exchange impacts ligand substitution rates, which are critical for applications in catalysis or MRI contrast agents. Re-evaluation of proton relaxation data suggests a primary hydration number of 8, with minor contributions from outer-sphere interactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its strong oxidizing nature, this compound requires handling in fume hoods with nitrile gloves, lab coats, and eye protection. Avoid contact with organic materials to prevent explosive reactions. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers away from reducing agents .

Q. How can researchers differentiate this compound from other lanthanide perchlorates using analytical methods?

ICP-MS or optical emission spectroscopy (OES) identifies gadolinium-specific emission lines (e.g., 342.247 nm). Pairing this with X-ray diffraction (XRD) provides structural differentiation, as lattice parameters vary across lanthanides due to ionic radius differences (Gd³⁺: 1.05 Å vs. Ce³⁺: 1.14 Å) .

Advanced Research Questions

Q. What mechanisms explain the redox behavior of this compound under acidic conditions, and how can this be experimentally validated?

While Gd³⁺ is generally stable, perchlorate (ClO₄⁻) can act as an oxidizing agent in acidic media. Reductive pathways involve ClO₄⁻ → Cl⁻ transitions, catalyzed by transition metals (e.g., Ti³⁺ or V²⁺). Cyclic voltammetry (CV) and UV-Vis spectroscopy monitor ClO₄⁻ reduction potentials, while XAS tracks changes in Gd coordination during redox events .

Q. How do discrepancies in hydration number estimates for Gd³⁺ arise across studies, and what methodological adjustments improve accuracy?

Discrepancies stem from assumptions in proton relaxation models (e.g., fixed vs. variable water exchange rates). Combining NMR relaxometry with neutron scattering or extended X-ray absorption fine structure (EXAFS) reduces ambiguity by cross-validating hydration dynamics and static structural data .

Q. What are the challenges in modeling this compound’s interaction with biomolecules, and how can computational methods address these?

Challenges include simulating the lanthanide’s f-orbital interactions and solvent effects. Density functional theory (DFT) with explicit solvent models and molecular dynamics (MD) simulations can predict binding affinities and kinetics. Experimental validation via isothermal titration calorimetry (ITC) or fluorescence quenching is essential .

Q. How can isotopic labeling (e.g., ¹⁵⁸Gd or ¹⁷O) resolve ambiguities in perchlorate’s role in gadolinium complexation studies?

Isotopic enrichment allows tracking of oxygen exchange in ClO₄⁻ ligands using mass spectrometry or NMR. For example, ¹⁷O-labeled perchlorate reveals ligand exchange rates via line-shape analysis in ¹⁷O NMR, distinguishing inner-sphere vs. outer-sphere coordination .

Q. What experimental designs mitigate confounding effects of perchlorate counterions in studies of gadolinium(III) reactivity?

Use low-perchlorate solvents (e.g., triflate-based ionic liquids) to minimize anion interference. Alternatively, employ competitive ligand titration (CLT) with chelators like EDTA to isolate Gd³⁺-specific behavior. Control experiments with non-coordinating anions (e.g., NO₃⁻) further clarify perchlorate’s role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.